

# Spectroscopic Data for 5-Chloro-2,3-diphenylpyrazine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chloro-2,3-diphenylpyrazine

Cat. No.: B040291

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This technical guide provides a detailed overview of the spectroscopic data for the compound **5-Chloro-2,3-diphenylpyrazine** (CAS No: 41270-66-0). Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of its structural features and data from analogous compounds. It also provides standardized methodologies for acquiring such data.

## Introduction

**5-Chloro-2,3-diphenylpyrazine** is a heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science.<sup>[1][2]</sup> Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for elucidating its role in further chemical transformations. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **5-Chloro-2,3-diphenylpyrazine**. These values are predictions based on the analysis of similar chemical structures and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **5-Chloro-2,3-diphenylpyrazine**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Number of Protons	Assignment
~ 8.6	Singlet	1H	Pyrazine C-H
~ 7.3 - 7.6	Multiplet	10H	Phenyl C-H

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Chloro-2,3-diphenylpyrazine**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~ 155	Pyrazine C-Cl
~ 150	Pyrazine C-Ph
~ 145	Pyrazine C-Ph
~ 140	Pyrazine C-H
~ 135	Phenyl C (quaternary)
~ 130	Phenyl C-H
~ 129	Phenyl C-H
~ 128	Phenyl C-H

## Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for **5-Chloro-2,3-diphenylpyrazine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch[3][4]
1600 - 1450	Medium to Strong	Aromatic C=C ring stretch[3][4]
~ 1100	Strong	C-Cl stretch
900 - 680	Strong	Aromatic C-H out-of-plane bend[5]

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **5-Chloro-2,3-diphenylpyrazine**

m/z Value	Ion	Notes
266/268	[M] <sup>+</sup>	Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
231	[M-Cl] <sup>+</sup>	Loss of chlorine radical.
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation.

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like **5-Chloro-2,3-diphenylpyrazine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of **5-Chloro-2,3-diphenylpyrazine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

- Instrumentation: The data should be acquired on a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - The spectral width should be set to encompass the expected range of chemical shifts (typically 0-10 ppm for  $^1\text{H}$ ).
  - A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.<sup>[7]</sup>
  - The spectral width should be set to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time will be necessary compared to  $^1\text{H}$  NMR.<sup>[7]</sup>
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount (a few milligrams) of **5-Chloro-2,3-diphenylpyrazine** in a volatile solvent like methylene chloride or acetone.<sup>[8]</sup>

- Apply a drop of this solution to the surface of a salt plate (e.g., KBr or NaCl).[8]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]
- Instrumentation: The spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - A background spectrum of the clean, empty sample compartment is recorded first.
  - The salt plate with the sample film is then placed in the sample holder.
  - The sample spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

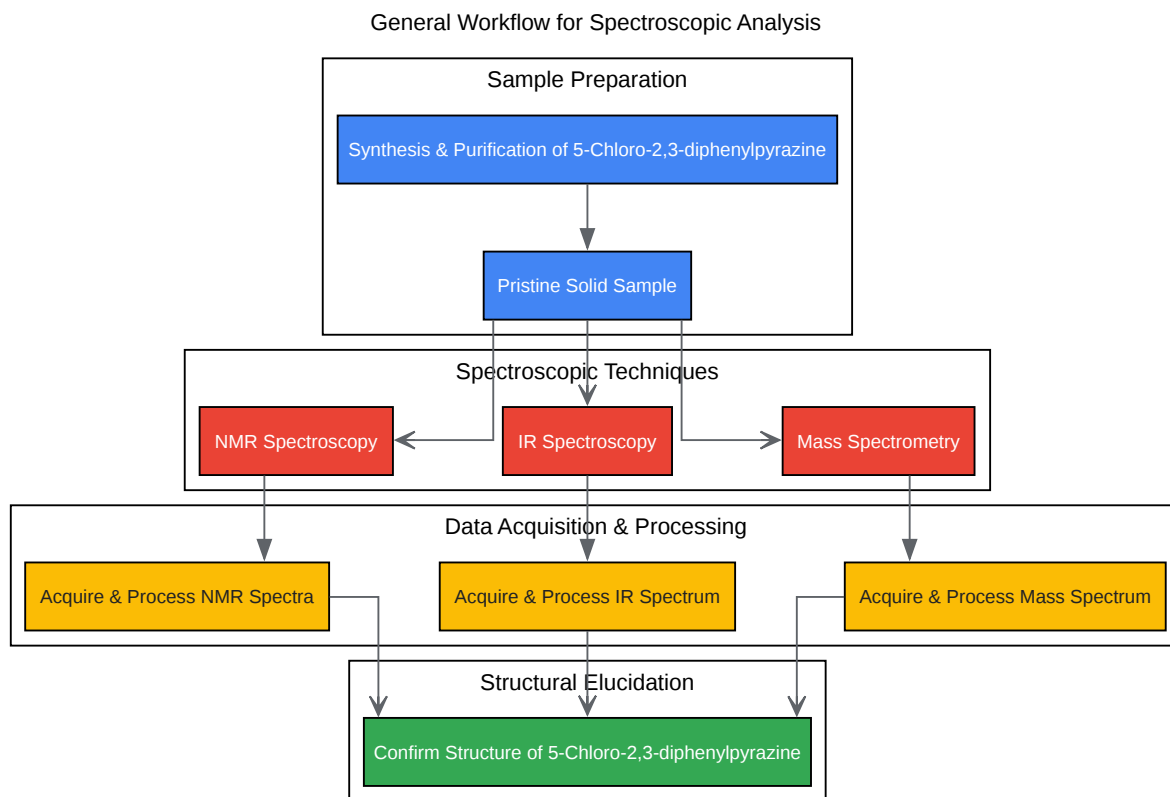
Methodology:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common technique for small, relatively non-polar molecules and would likely produce informative fragmentation.[9] Electrospray Ionization (ESI) is another option, particularly if coupled with LC.[10]
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).[11]

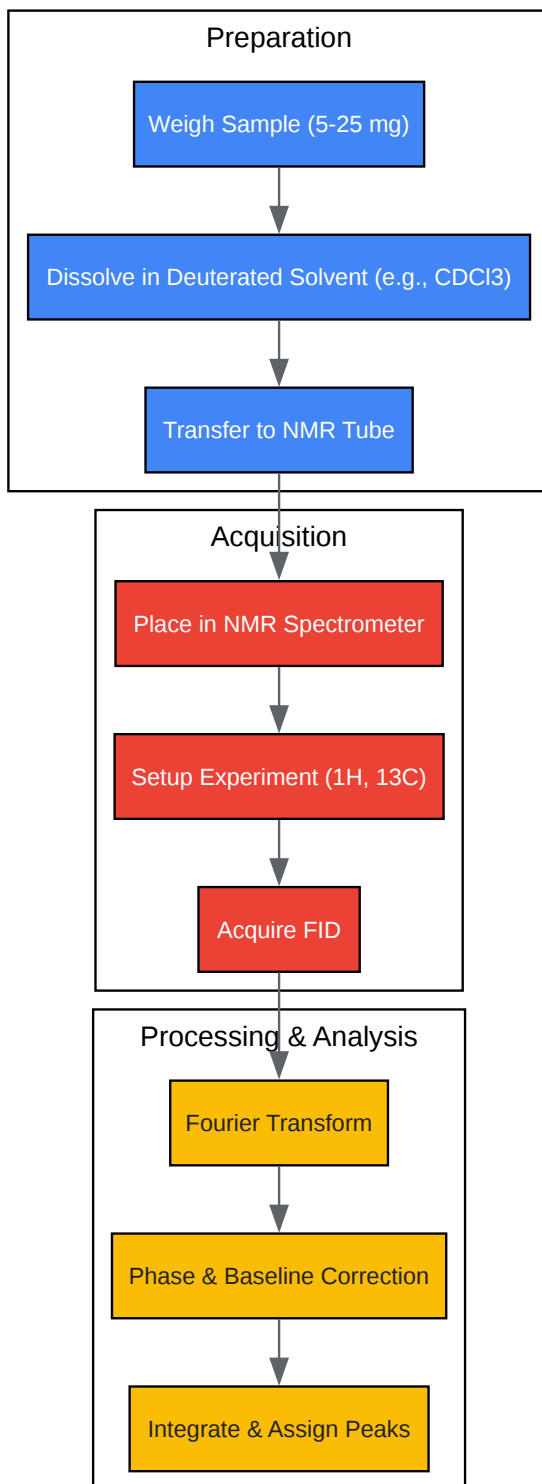
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their  $m/z$  values.
- Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern provides structural information.[\[12\]](#)[\[13\]](#)

## Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data.



## NMR Experimental Workflow

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